

Iadademstat Clinical Trials: A Comparative Analysis of Patient Outcomes in AML and SCLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iadademstat*

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Iadademstat (ORY-1001) is an investigational, orally available small molecule that acts as a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] By blocking LSD1's enzymatic and scaffolding functions, **iadademstat** induces differentiation in cancer cells, representing a promising therapeutic strategy in hematologic malignancies and solid tumors.[1][4] This guide provides a detailed comparison of clinical trial results and patient outcomes for **iadademstat** against standard-of-care alternatives in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), supported by experimental data and protocols.

Acute Myeloid Leukemia (AML)

Comparison of Efficacy in Newly Diagnosed Unfit AML

Iadademstat has been primarily evaluated in combination with azacitidine for newly diagnosed AML patients considered unfit for intensive chemotherapy. The key clinical data comes from the ALICE Phase IIa study. The current standard of care for this patient population is the combination of venetoclax and azacitidine, established by the VIALE-A trial.[5]

Outcome Metric	Iladademstat + Azacitidine (ALICE Trial)	Venetoclax + Azacitidine (VIALE-A Trial)	Azacitidine Monotherapy (VIALE-A Placebo Arm)
Overall Response Rate (ORR)	81% ^[6]	66.8% (CR+CRi) ^[7]	29% (CR+CRi) ^[7]
Complete Remission (CR/CRi)	64% ^[6]	66.8% ^[7]	29% ^[7]
Median Overall Survival (OS)	~14.3 months (for patients achieving CR/CRi) ^[8]	14.7 months ^{[9][10]}	9.6 months ^{[9][10]}
Duration of Response (DoR)	Median not reached; 68% of CR/CRi > 6 months ^[6]	Not explicitly stated in the same format	Not explicitly stated in the same format
MRD Negativity	82% of evaluable CR/CRi patients ^[8]	Not a primary endpoint, but associated with longer OS ^[10]	Not applicable

CR = Complete Remission; CRi = Complete Remission with incomplete hematological recovery; MRD = Measurable Residual Disease.

Experimental Protocol: ALICE Phase IIa Study (Iladademstat + Azacitidine)

Study Design: An open-label, Phase IIa dose-finding study conducted in Spain, enrolling adult patients (≥18 years) with newly diagnosed AML who were not eligible for intensive chemotherapy.^{[8][11]}

- Patient Population: Unfit adult patients with AML as per WHO 2017 classification who had not received prior treatment.^[8]
- Treatment Regimen:

- **ladademstat**: Administered orally at the recommended Phase 2 dose (RP2D) of 90 $\mu\text{g}/\text{m}^2/\text{day}$, on a 5-days-on, 2-days-off weekly schedule.[6][11]
- Azacitidine: 75 mg/m^2 administered subcutaneously for 7 days (e.g., days 1-7 or days 1-5 and 8-9) of a 28-day cycle.[8][11]
- Primary Objectives: To assess the safety and tolerability of the combination and to establish the RP2D.[8]
- Secondary Objectives: To evaluate remission rates, time to response, duration of response, and overall survival.[8]

Small Cell Lung Cancer (SCLC)

Comparison of Efficacy in First-Line Extensive-Stage SCLC (ES-SCLC)

ladademstat is currently being investigated in a Phase I/II trial in combination with standard-of-care immune checkpoint inhibitors (ICIs) as a maintenance therapy following initial chemoimmunotherapy.[12][13] The comparator data is from the pivotal IMpower133 and CASPIAN trials, which established atezolizumab and durvalumab, respectively, in combination with platinum-etoposide chemotherapy as the current first-line standard of care.[14][15]

Outcome Metric	ladademstat + ICI (Atezolizumab or Durvalumab) - NCI Ph I/II Trial	Atezolizumab + Chemo (IMpower133)	Durvalumab + Chemo (CASPIAN)	Chemotherapy Alone
Primary Endpoint	Progression-Free Survival (PFS) [16]	Overall Survival (OS), PFS[17]	Overall Survival (OS)[18]	N/A
Median Overall Survival (OS)	Data not yet mature	12.3 months[17]	12.9 months[18][19]	10.3 - 10.5 months[17][20]
Median Progression-Free Survival (PFS)	Data not yet mature	5.2 months[15]	5.1 months[21]	4.3 - 5.4 months[15][21]
18-Month Survival Rate	Data not yet mature	34.0%[17]	32.0%[21]	21.0% - 24.8% [17][21]
3-Year Survival Rate	Data not yet mature	16% (exploratory)[22]	17.6% (exploratory)[19]	5.8% (exploratory)[19]

Chemo = Platinum-based chemotherapy (carboplatin or cisplatin) + etoposide.

Experimental Protocol: NCI-Sponsored Phase I/II Study (ladademstat + ICI)

Study Design: A Phase I dose-finding and Phase II randomized trial for patients with ES-SCLC who have not progressed after initial chemoimmunotherapy.[12][16]

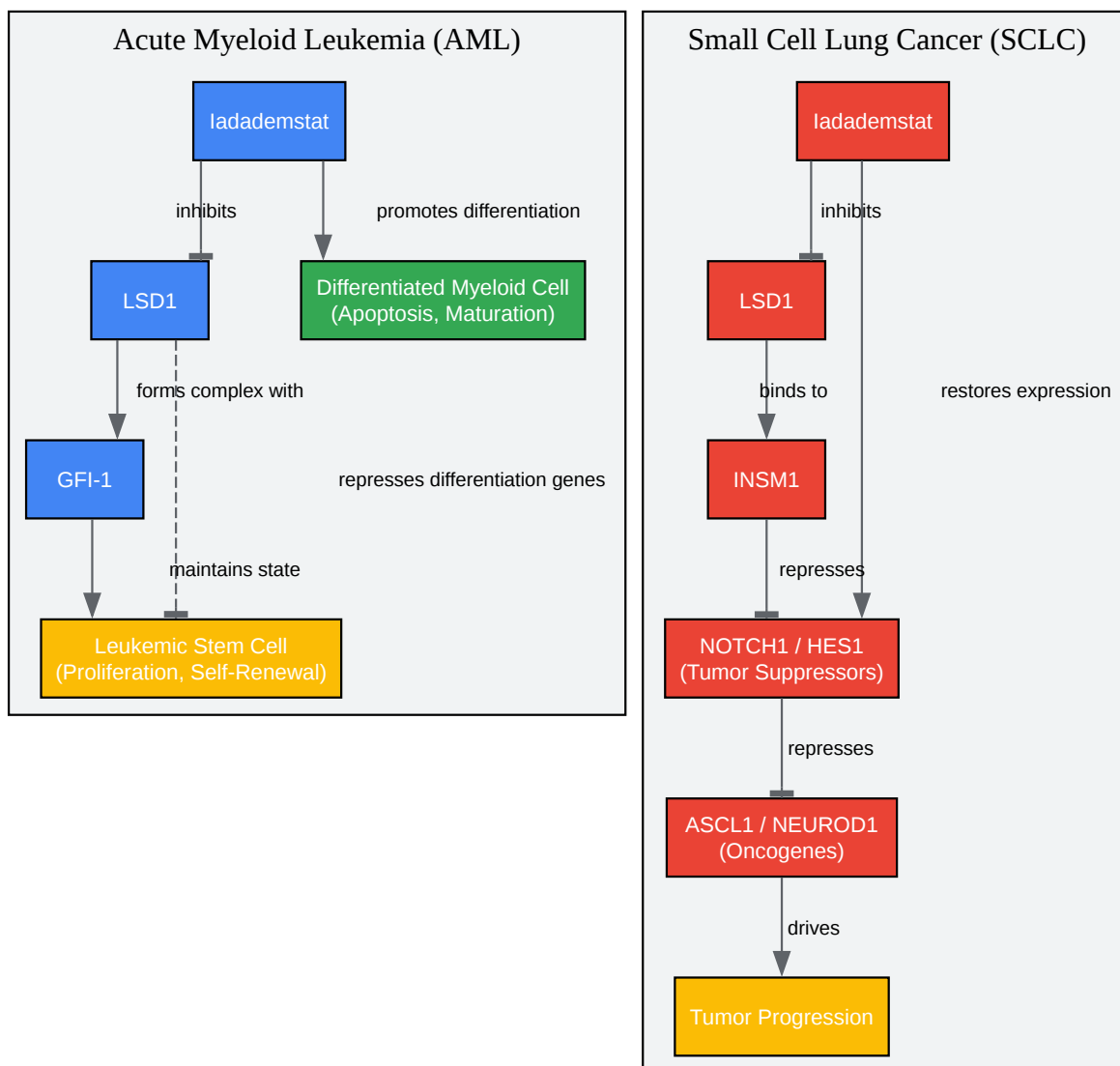
- Patient Population: Patients with ES-SCLC who have completed 4 cycles of platinum-etoposide chemotherapy plus either atezolizumab or durvalumab, with their cancer having shrunk or stopped growing.[12]
- Treatment Regimen (Phase II):

- Arm 1 (Experimental): Patients receive **ladademstat** orally (dose determined in Phase I) plus their initial ICI treatment (Atezolizumab 1200 mg IV or Durvalumab IV on day 1 of each 28-day cycle).[16]
- Arm 2 (Control): Patients continue with their initial ICI therapy alone.[16]
- Primary Objective (Phase II): To compare progression-free survival (PFS) between the two arms.[16]
- Secondary Objectives: To assess the safety of the combination and compare objective response rate (ORR) and overall survival (OS) between the arms.[16]

Visualizations: Mechanism and Workflow

Signaling Pathway of ladademstat

ladademstat's primary mechanism involves the inhibition of LSD1. In AML, this disrupts the LSD1/GFI-1 complex, promoting myeloid differentiation.[1] In SCLC, it impairs the LSD1/INSM1 interaction, which restores the expression of tumor-suppressing NOTCH pathway genes and reduces oncogenic drivers like ASCL1 and NEUROD1.[1]



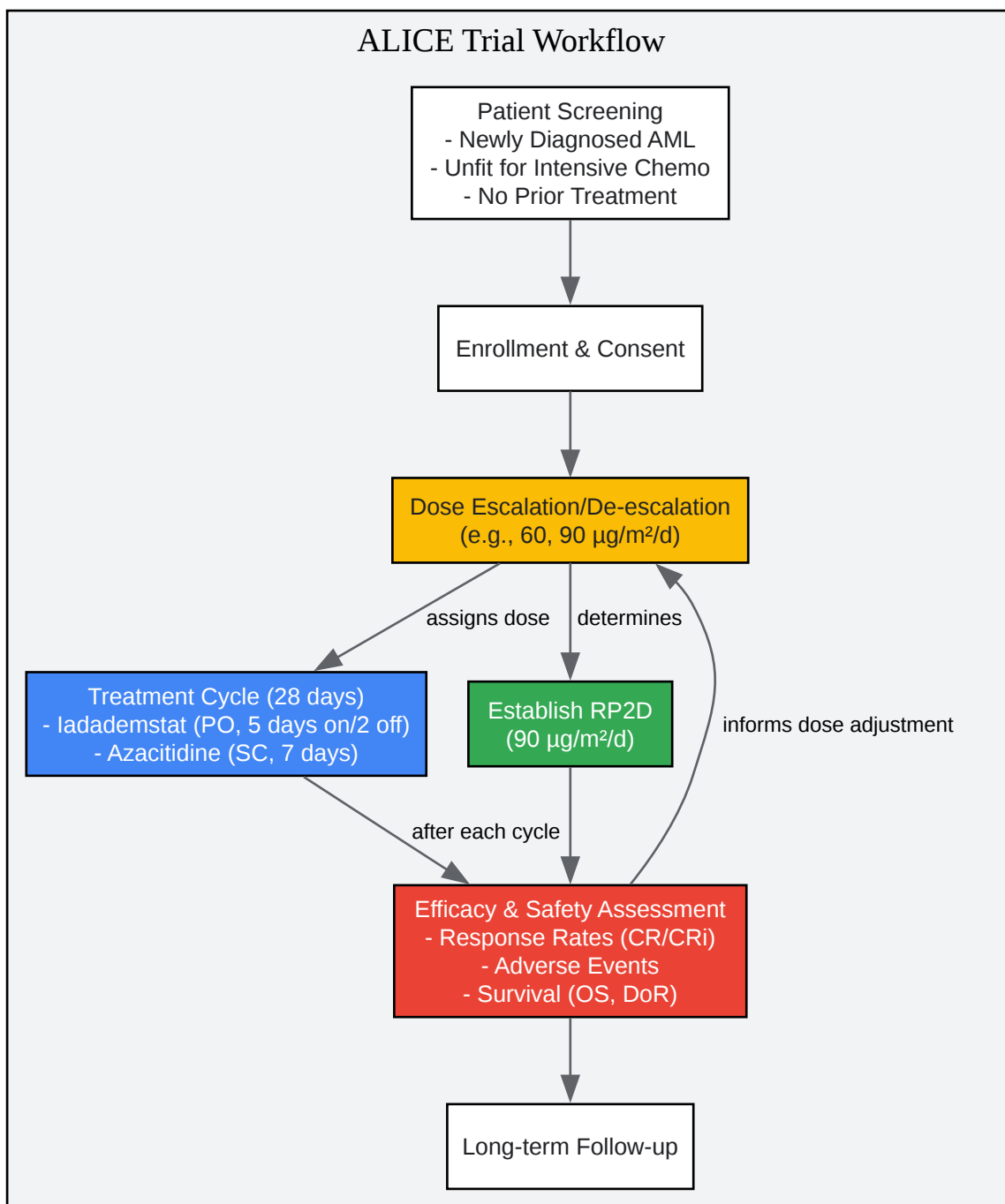
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Caption: Mechanism of **ladademstat** in AML and SCLC via LSD1 inhibition.

Experimental Workflow: ALICE Phase IIa Trial

The workflow for the ALICE trial involved screening unfit AML patients, enrolling them into dose-finding cohorts, and assessing safety and efficacy to determine the recommended dose

and evaluate clinical outcomes.



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Caption: Workflow diagram for the ALICE Phase IIa clinical trial.

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- To cite this document: BenchChem. [Iadademstat Clinical Trials: A Comparative Analysis of Patient Outcomes in AML and SCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609776#iadademstat-clinical-trial-results-and-patient-outcomes]

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